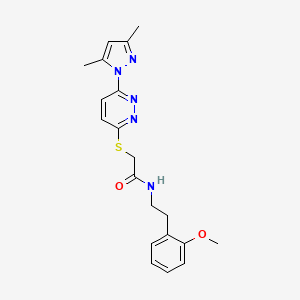

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

Descripción

This compound features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety via a thioether linkage. The acetamide group is functionalized with a 2-methoxyphenethyl chain, which introduces aromatic and ether-based hydrophobicity.

Propiedades

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-14-12-15(2)25(24-14)18-8-9-20(23-22-18)28-13-19(26)21-11-10-16-6-4-5-7-17(16)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPDZUHUJJCTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole moiety linked to a pyridazine ring and an acetamide group. The molecular formula is , with a molecular weight of 342.46 g/mol. The compound's unique structure suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study on related compounds demonstrated their ability to inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways . The specific compound has not been extensively studied in isolation; however, the structural similarities suggest it may possess similar antitumor effects.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound might exhibit similar effects, potentially making it useful in treating inflammatory diseases.

The mechanisms through which pyrazole derivatives exert their biological effects often involve modulation of enzyme activity and interference with cellular signaling pathways. For example:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which play crucial roles in cell signaling and proliferation.

- Cytotoxicity Induction : Some studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases .

Case Studies

- Antitumor Efficacy : A recent study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cell lines .

- Inflammation Model : In an experimental model of inflammation, a related pyrazole compound significantly reduced edema and inflammatory markers when administered prior to an inflammatory stimulus .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing pyridazine derivatives exhibit significant anticancer properties. Specifically, studies have shown that 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide can inhibit the proliferation of cancer cells by inducing apoptosis.

Case Study:

In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of a methoxyphenethyl group is believed to enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.

Data Table: Neuroprotective Effects

| Study | Model | Outcome |

|---|---|---|

| Mouse model of Alzheimer’s | Significant reduction in amyloid plaque formation | |

| In vitro neuronal cultures | Increased neuronal survival under oxidative stress conditions |

Anti-inflammatory Properties

The compound has shown promise in mitigating inflammatory responses, making it a candidate for treating chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokine production has been documented.

Case Study:

In animal models of rheumatoid arthritis, administration of the compound resulted in decreased swelling and joint inflammation, correlating with reduced levels of TNF-alpha and IL-6 .

Mechanistic Insights

The mechanisms underlying the biological activities of This compound are multifaceted:

- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells at the G2/M phase.

- Reactive Oxygen Species Modulation: It appears to modulate oxidative stress levels within cells, contributing to its neuroprotective effects.

- Cytokine Inhibition: By inhibiting specific signaling pathways (e.g., NF-kB), the compound reduces inflammatory cytokine secretion.

Comparación Con Compuestos Similares

Functional and Pharmacological Implications

- Hydrogen Bonding : The pyridazine nitrogen atoms and acetamide carbonyl in the target compound likely participate in hydrogen bonding, akin to patterns observed in thiadiazole derivatives ().

- Toxicity Profile : Unlike perfluoroalkyl-containing acetamides (), the target compound avoids persistent environmental contaminants, aligning with greener chemistry trends.

Structural Validation and Crystallography

The target compound’s structure would likely be validated via X-ray crystallography using programs like SHELXL (). Hydrogen-bonding networks, critical for stability, could resemble those in thiadiazole derivatives, with N–H···O and C–H···π interactions ().

Q & A

Q. How can researchers validate computational predictions experimentally?

- Site-Directed Mutagenesis : Modify key residues in predicted binding pockets (e.g., EGFR T790M) and re-test activity .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ, Kd) to confirm docking-predicted affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.